Methyl 2-bromo-2-(methoxyimino)acetate
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Overview
Description
Scientific Research Applications
Methyl 2-bromo-2-(methoxyimino)acetate has a wide range of applications in scientific research, including:
Safety and Hazards
“Methyl 2-bromo-2-(methoxyimino)acetate” has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Future Directions
“Methyl 2-bromo-2-(methoxyimino)acetate” is used in the preparation and synthesis of strobulin derivatives as fungicides and pesticides . It can also be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in chemical modification of histidine . In addition, methyl bromoacetate also uses in synthesize of coumarins and cis-cyclopropane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2-(methoxyimino)acetate typically involves the bromination of methyl 2-(methoxyimino)acetate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of bromine or a bromine-containing reagent in an appropriate solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2-(methoxyimino)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Reduction Reactions: Products include amines or alcohols.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.
Mechanism of Action
The mechanism of action of methyl 2-bromo-2-(methoxyimino)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxyimino group play crucial roles in its reactivity and interactions with other molecules . The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds . Additionally, its ability to undergo reduction and oxidation reactions allows it to participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 2-bromo-2-(methoxyimino)acetate can be compared with other similar compounds, such as:
Methyl bromoacetate: Similar in structure but lacks the methoxyimino group, leading to different reactivity and applications.
Methyl 2-chloro-2-(methoxyimino)acetate: Similar but with a chlorine atom instead of bromine, resulting in different chemical properties and reactivity.
Methyl 2-iodo-2-(methoxyimino)acetate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl (2Z)-2-bromo-2-methoxyiminoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO3/c1-8-4(7)3(5)6-9-2/h1-2H3/b6-3- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPXNHAZTKQAKKJ-UTCJRWHESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/OC)/Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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